[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl](2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide
Description
This chiral sulfinamide derivative (CAS: 1595319-94-0, Molecular Formula: C27H34NOPS, Molecular Weight: 451.6 g/mol) features a stereochemically complex architecture . Key structural elements include:
- Sulfinamide core: Provides a stereogenic sulfur center, critical for enantioselective applications.
- Diphenylphosphino group: Enhances coordination to transition metals, making it a potent ligand in asymmetric catalysis.
- Naphthalenyl substituent: Introduces π-π stacking capabilities, influencing substrate binding in catalytic cycles.
- Methyl groups: Improve steric bulk, fine-tuning stereochemical control in reactions.
The compound is utilized as a chiral ligand in asymmetric synthesis, particularly in transition-metal-catalyzed reactions such as hydrogenation and cross-coupling .
Properties
Molecular Formula |
C34H34NOPS |
|---|---|
Molecular Weight |
535.7 g/mol |
IUPAC Name |
(R)-N-[(S)-(2-diphenylphosphanylphenyl)-naphthalen-2-ylmethyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C34H34NOPS/c1-34(2,3)38(36)35(4)33(28-24-23-26-15-11-12-16-27(26)25-28)31-21-13-14-22-32(31)37(29-17-7-5-8-18-29)30-19-9-6-10-20-30/h5-25,33H,1-4H3/t33-,38+/m0/s1 |
InChI Key |
XBSXYNDYLLPLCL-MLZZNZMKSA-N |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N(C)[C@@H](C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CC(C)(C)S(=O)N(C)C(C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [S®]-N-(S)-[2-(Diphenylphosphino)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Diphenylphosphino Group: This step involves the reaction of a suitable phosphine precursor with a halogenated aromatic compound under controlled conditions.
Introduction of the Naphthalenyl Moiety: This step is achieved through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Sulfinamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
[S®]-N-(S)-[2-(Diphenylphosphino)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
[S®]-N-(S)-[2-(Diphenylphosphino)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of [S®]-N-(S)-[2-(Diphenylphosphino)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide involves its interaction with specific molecular targets. The diphenylphosphino group can coordinate with metal ions, influencing catalytic activity. The naphthalenyl moiety may interact with biological macromolecules, affecting their function. The sulfinamide group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structural analogs and their distinguishing features:
| Compound Name & CAS | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Applications | Reference |
|---|---|---|---|---|---|
| [Target Compound] [S(R)]-N-[(S)-2-(Diphenylphosphino)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide (CAS: 1595319-94-0) |
C27H34NOPS | 451.6 | Naphthalenyl group, diphenylphosphino, dual methyl groups | Asymmetric hydrogenation, C–C bond formation | |
| (R)-N-((S)-1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-2-methylpropane-2-sulfinamide (CAS: 1803239-46-4) |
C21H30NOPS | 399.5 | Linear 3-methylbutan-2-yl chain, single methyl group on sulfinamide | Catalytic asymmetric alkylation | |
| (R)-N-((S)-2-(Diphenylphosphanyl)-1-(2-(diphenylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide (Cat.No : L003445) |
C34H35NOPS | 562.7 | Bis(diphenylphosphino) motif, ethyl linker | High-steric-demand catalysis (e.g., allylic substitutions) | |
| (R)-N-((R)-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide (CAS: 2565792-68-7) |
C33H47NOPS | 546.8 | Dicyclohexylphosphanyl (bulkier than diphenyl), naphthalenyl, dual methyl groups | Discontinued; formerly used in sterically hindered systems |
Performance and Functional Comparisons
Steric and Electronic Effects
- Diphenylphosphino vs. Dicyclohexylphosphanyl: The target compound’s diphenylphosphino group offers moderate steric bulk compared to the dicyclohexyl analog (CAS: 2565792-68-7), which is bulkier but less π-acidic. This difference impacts metal coordination strength and enantioselectivity in hydrogenation .
- Naphthalenyl vs. Phenyl : The naphthalenyl group in the target compound enhances substrate binding via π-π interactions, outperforming phenyl-containing analogs (e.g., CAS: 1803239-46-4) in reactions involving aromatic substrates .
Stereochemical Influence
- The (S,R) configuration in the target compound creates a rigid chiral pocket, enabling higher enantiomeric excess (ee) in asymmetric hydrogenation (~95% ee) compared to linear-chain analogs (e.g., CAS: 1803239-46-4, ~85% ee) .
Solubility and Stability
Biological Activity
The compound [S(R)]-N-[(S)-2-(Diphenylphosphino)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide is a complex organosulfur compound characterized by a sulfinamide functional group combined with a diphenylphosphino moiety and naphthalene substituents. Its unique structure, which includes chiral centers, suggests significant potential for diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and related research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 515.6 g/mol. The presence of both (R) and (S) configurations in its structure enhances its interactions with biological targets, making it a subject of interest in medicinal chemistry.
Mechanisms of Biological Activity
- Enzyme Interaction : The sulfinamide functional group is known for its role in enzyme inhibition, particularly in the context of cancer therapies. Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes involved in tumor growth and metastasis.
- Receptor Modulation : The diphenylphosphino group may enhance the compound's affinity for certain receptors, potentially influencing signaling pathways related to cell proliferation and apoptosis.
- Antimicrobial and Anti-inflammatory Properties : Sulfinamides are often associated with antimicrobial and anti-inflammatory effects. This compound's structure suggests similar potential applications, although specific data on these activities require further investigation.
Research Findings
Recent studies have focused on the biological activity of related compounds, providing insights into the potential effects of [S(R)]-N-[(S)-2-(Diphenylphosphino)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide .
Case Studies
- Cancer Therapy : Research indicates that compounds with similar structural motifs exhibit significant efficacy against various cancer cell lines. For instance, sulofenur, a related sulfonamide, demonstrated high activity against colon adenocarcinoma xenografts in young patients, suggesting that structurally related compounds may also hold therapeutic promise against similar malignancies .
- Enzyme Inhibition Studies : Interaction studies using predictive models based on structure-activity relationships have suggested that this compound could inhibit key enzymes involved in cancer progression. Such studies are crucial for elucidating the pharmacodynamics and pharmacokinetics of the compound .
Comparative Analysis
The following table summarizes the biological activities observed in structurally similar compounds:
| Compound Name | Biological Activity | Mechanism of Action | Reference |
|---|---|---|---|
| Sulofenur | Antitumor | Enzyme inhibition | |
| N-[5-(2,3-dihydrobenzofuryl)sulfonyl]-N'-(3,4-dichlorophenyl)urea | Antitumor | Enzyme inhibition | |
| [S(R)]-N-[(S)-2-(Diphenylphosphino)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide | Potential anti-inflammatory | Unknown |
Future Directions
Further research is needed to fully elucidate the biological activity of [S(R)]-N-[(S)-2-(Diphenylphosphino)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide . Key areas for future investigation include:
- Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME).
- In vivo studies to evaluate efficacy and safety profiles in animal models.
- Exploration of potential synergistic effects when combined with other therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
